molecular formula C25H20N2O5 B2684673 N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 888457-36-1

N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2684673
CAS RN: 888457-36-1
M. Wt: 428.444
InChI Key: IIHAXEFSSZFQDS-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . Benzo[d][1,3]dioxole is another component which is a type of methylenedioxybenzene. The specific compound you mentioned seems to be a complex organic molecule that might have been synthesized for specific research purposes.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR, IR, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzofuran derivatives are known to participate in a variety of chemical reactions due to the presence of the reactive furan ring .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties would depend on the exact structure of the compound. Generally, properties such as solubility, melting point, boiling point, etc., can be determined experimentally .

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

Virtual screening targeting the urokinase receptor (uPAR) identified compounds structurally related to benzofuran and benzo[d][1,3]dioxole moieties, leading to the synthesis of analogs with significant effects on breast tumor metastasis. These compounds demonstrated the ability to block angiogenesis and inhibit cell growth, with one showing promising pharmacokinetic properties and a reduction in tumor volumes in vivo, making it a potential starting point for the development of new therapeutics (Wang et al., 2011).

Antibacterial Agents

Novel analogs with a benzothiazolyl substituted pyrazol-5-one structure, sharing similarity with benzofuran derivatives, were synthesized and found to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were non-cytotoxic at concentrations effective against bacteria, indicating their potential as antibacterial agents (Palkar et al., 2017).

Synthesis of Nucleoside Analogs

The synthesis of 3-β-d-ribofuranosylpyrazole-1-carboxamide, a nucleoside analog, involved reactions that share synthetic pathways with benzofuran derivatives. Such compounds are valuable in medicinal chemistry for their potential biological activities (Nishimura et al., 1998).

Glucokinase Activator Metabolism Study

Research on the glucokinase activator PF-04937319, which includes a benzofuran moiety, provided insights into its metabolism, highlighting the importance of understanding metabolic pathways for drug development. This study underscores the relevance of benzofuran derivatives in pharmacokinetics and drug metabolism studies (Kamimura et al., 2017).

Antimicrobial and Antioxidant Activities

Compounds synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole with carboxamide substitutions demonstrated antimicrobial and antioxidant activities. This research points to the broad potential of benzimidazole and, by extension, related benzofuran compounds in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Some benzofuran derivatives have shown various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on synthesizing new benzofuran derivatives and studying their properties and applications.

properties

IUPAC Name

N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-14-7-9-17(11-15(14)2)26-25(29)23-22(18-5-3-4-6-19(18)32-23)27-24(28)16-8-10-20-21(12-16)31-13-30-20/h3-12H,13H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHAXEFSSZFQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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